![molecular formula C13H18O2S B14343416 3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid CAS No. 104532-40-3](/img/structure/B14343416.png)
3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid is an organic compound with the molecular formula C12H16O2S It is a derivative of butanoic acid, featuring a sulfanyl group attached to a methylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid typically involves the reaction of 4-methylbenzyl mercaptan with 3-methyl-3-bromobutanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfanyl group replaces the bromine atom. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are carefully monitored to maintain high yields and purity of the final product.
化学反応の分析
Types of Reactions
3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
科学的研究の応用
3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-Methyl-3-(phenylsulfanyl)butanoic acid
- 4-[(2-Methylphenyl)sulfanyl]butanoic acid
- 3-(4-Chlorophenyl)butanoic acid
Uniqueness
3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid is unique due to the presence of both a sulfanyl group and a methylphenyl moiety, which confer distinct chemical and biological properties
特性
CAS番号 |
104532-40-3 |
|---|---|
分子式 |
C13H18O2S |
分子量 |
238.35 g/mol |
IUPAC名 |
3-methyl-3-[(4-methylphenyl)methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C13H18O2S/c1-10-4-6-11(7-5-10)9-16-13(2,3)8-12(14)15/h4-7H,8-9H2,1-3H3,(H,14,15) |
InChIキー |
NUYZXOYQOUPQES-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CSC(C)(C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


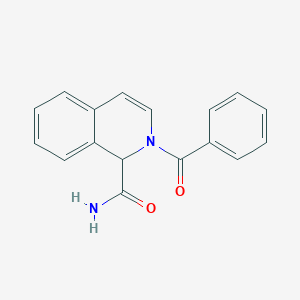
![1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine](/img/structure/B14343353.png)
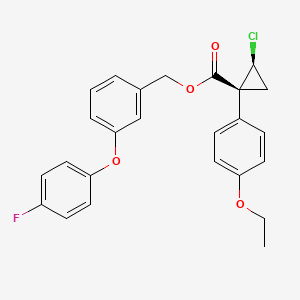
![2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14343365.png)
![10-Phenyl-4b,9-dihydrobenzo[a]azulene](/img/structure/B14343372.png)
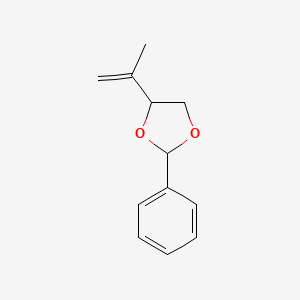
![Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B14343381.png)
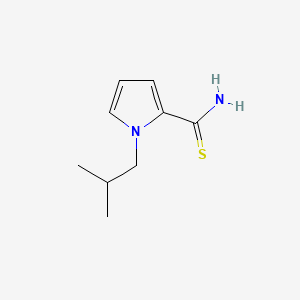
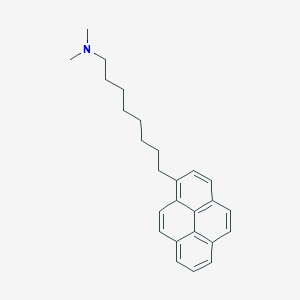
![4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14343403.png)
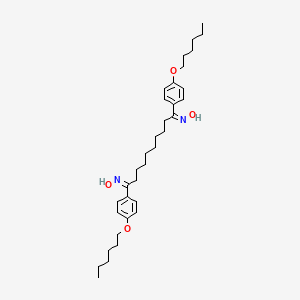
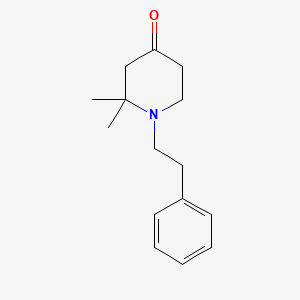
![N-[(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]acetamide](/img/structure/B14343413.png)

